molecular formula C8H6ClN B017816 6-Chloroindole CAS No. 17422-33-2

6-Chloroindole

Cat. No. B017816
CAS RN: 17422-33-2
M. Wt: 151.59 g/mol
InChI Key: YTYIMDRWPTUAHP-UHFFFAOYSA-N
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Description

6-Chloroindole is a reagent used for chemical synthesis . When introduced to Claviceps purpurea, it produces a substituted L-tryptophan . When reacted with a carboxy group, it can form 5-Carboxy-6-chloroindole, which is a precursor for a p38 kinase inhibitor .


Molecular Structure Analysis

6-Chloroindole has a molecular formula of C8H6ClN . Its average mass is 151.593 Da and its mono-isotopic mass is 151.018875 Da . The molecular structure of 6-Chloroindole has been studied using vibrational spectra .


Chemical Reactions Analysis

6-Chloroindole is a biochemical reagent used in various chemical reactions . For instance, it can be used to produce a substituted L-tryptophan when introduced to Claviceps purpurea . It can also form 5-Carboxy-6-chloroindole when reacted with a carboxy group .


Physical And Chemical Properties Analysis

6-Chloroindole has a density of 1.3±0.1 g/cm3, a boiling point of 293.0±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 43.4±0.3 cm3, and it has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

Luminescent Material

A liquid-like poly(6-chloroindole) (L-P6CIn) was prepared via a chemical oxidative polymerization in ethanol/water miscible solvents . This compound is a good blue-light emitter . The blue photoluminescence property makes it a promising precursor for applications such as organic lasers .

Conductive Material

The liquid-like poly(6-chloroindole) exhibited a high electric conductivity of 2 S m−1 at room temperature and 10 S m−1 at 50 ℃ . This makes it a suitable material for applications that require good electrical conductivity .

Lightweight Battery

The combination of the liquid behavior, excellent solubility, good electric conductivity, and blue photoluminescence property makes L-P6CIn a promising precursor for applications such as lightweight batteries .

Supercapacitor

The same properties that make L-P6CIn suitable for lightweight batteries also make it a promising material for supercapacitors .

Anti-Corrosion of Metals

L-P6CIn can be used for the anti-corrosion of metals . This is due to its good solubility and electrical conductivity .

Electrochromic Devices

Polyindole and its derivatives, including 6-Chloroindole, have stable redox activity and fast switchable electrochromic ability . These properties make them useful in electrochromic devices .

Sensors

Polyindole and its derivatives are also useful in sensors due to their stable electrical conductivity and redox activity .

Anticorrosion Coatings

Polyindole and its derivatives can be used in anticorrosion coatings . This is due to their good thermal stability and stable redox activity .

Safety And Hazards

6-Chloroindole is not classified as a hazardous substance or mixture . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled or swallowed, it is recommended to move the person into fresh air and give artificial respiration or rinse the mouth with water, respectively .

Future Directions

A liquid-like poly(6-chloroindole) was prepared via a chemical oxidative polymerization in ethanol/water miscible solvents . This material exhibited a high electric conductivity and was a good blue-light emitter . The combination of these properties makes it a promising precursor for applications such as lightweight batteries, supercapacitors, and anti-corrosion of metals and organic lasers .

properties

IUPAC Name

6-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYIMDRWPTUAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169794
Record name 6-Chloro-1H-indole
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Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Chloroindole

CAS RN

17422-33-2
Record name 6-Chloroindole
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Record name 6-Chloro-1H-indole
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Record name 6-Chloro-1H-indole
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Record name 6-chloro-1H-indole
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Synthesis routes and methods

Procedure details

A mixture of 4-chloro-2-nitrotoluene (34 g, 0.2 mole), dimethylformamide dimethyl acetal (28 mL, 0.2 mole) and pyrrolidine (25 mL 0.3 mole) in dimethylformamide (DMF) is heated at 100° C. for 72 h, cooled to room temperature and concentrated in vacuo to give a deep red residue. The residue is taken up in methanol/tetrahydro-furan (1:1), treated with about 2 mL of a Raney nickel slurry and hydrogenated at atmospheric pressure. The reaction is monitored by GC, TLC and H2 uptake. After 2 hours, the hydrogenation is continued at 20 psi-40 psi for a total hydrogenation time of 24 hours. The resultant reaction mixture is filtered through diatomaceous earth. The filtercake is washed with methylene chloride and the combined filtrate is washed sequentially with 1 N HCl and saturated NaHCO3, dried over MgSO4 and concentrated in vacuo to give a brown oil residue. The residue is crystallized in hexanes to give the title product as a brown solid, 22 g (72.6 % yield), identified by IR, 1HNMR, 13CNMR and mass spectral analyses.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
methanol tetrahydro-furan
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
catalyst
Reaction Step Three
Yield
72.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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